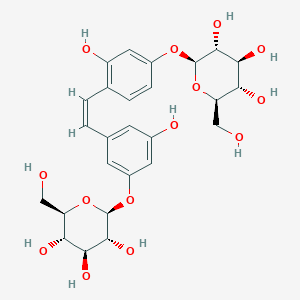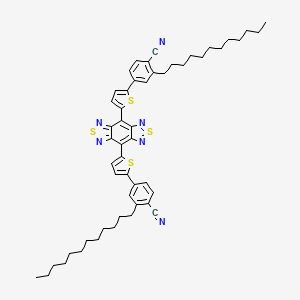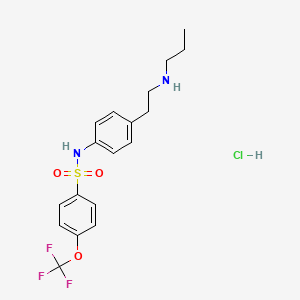
Pnu 177864 hydrochloride
Übersicht
Beschreibung
Pnu 177864 hydrochloride is a potent, selective, and orally active dopamine D3 receptor antagonist. It is structurally consistent with a cationic amphiphilic drug and induces phospholipidosis in vivo. This compound was initially considered as a drug candidate for the chronic treatment of schizophrenia, but severe myopathy was found in skeletal muscles of rats during the initial safety evaluation .
Wirkmechanismus
Target of Action
PNU-177864 hydrochloride is a potent, selective, and orally active antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans. It is a G protein-coupled receptor that inhibits adenylyl cyclase and is a subtype of the dopamine receptor. It plays a crucial role in the function of the central nervous system.
Mode of Action
As a dopamine D3 receptor antagonist , PNU-177864 hydrochloride binds to the dopamine D3 receptor and blocks its activation by dopamine . This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by dopamine.
Biochemical Pathways
The primary biochemical pathway affected by PNU-177864 hydrochloride is the dopamine signaling pathway. By antagonizing the dopamine D3 receptor, PNU-177864 hydrochloride can modulate the activity of this pathway, potentially leading to various downstream effects .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
PNU-177864 hydrochloride has been found to induce phospholipidosis in vivo . Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids in tissues. This compound has also been associated with antischizophrenic activity , suggesting potential therapeutic applications in the treatment of schizophrenia.
Biochemische Analyse
Biochemical Properties
Pnu 177864 Hydrochloride plays a significant role in biochemical reactions as a dopamine D3 receptor antagonist . It interacts with the dopamine D3 receptors, blocking the binding of dopamine, a neurotransmitter, to these receptors . This interaction alters the biochemical signaling pathways, leading to its observed effects .
Cellular Effects
This compound influences cell function by interacting with the dopamine D3 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The blocking of dopamine binding to the D3 receptors can lead to changes in the cellular responses to dopamine, which can have wide-ranging effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the dopamine D3 receptors, preventing dopamine from binding to these receptors . This can lead to changes in gene expression and cellular signaling pathways, as the D3 receptors are involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the dopamine signaling pathway, as it interacts with the dopamine D3 receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its physicochemical properties and its interactions with the dopamine D3 receptors
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with the dopamine D3 receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Pnu 177864 hydrochloride would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. detailed industrial production methods are not publicly disclosed .
Analyse Chemischer Reaktionen
Types of Reactions
Pnu 177864 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Pnu 177864 hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating schizophrenia and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine N-oxide: A dopamine antagonist and selective muscarinic M4 receptor agonist.
Mianserin hydrochloride: A tetracyclic compound with antidepressant properties that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
Pnu 177864 hydrochloride is unique due to its high selectivity for dopamine D3 receptors and its ability to induce phospholipidosis in vivo. This specificity makes it a valuable tool in research focused on dopaminergic signaling and related disorders .
Eigenschaften
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMDLHQTLPWCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783978-03-9 | |
| Record name | PNU-177864 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-177864 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




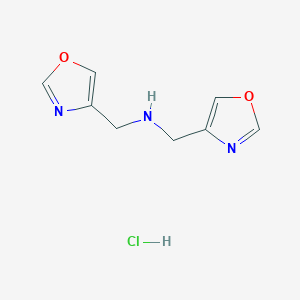




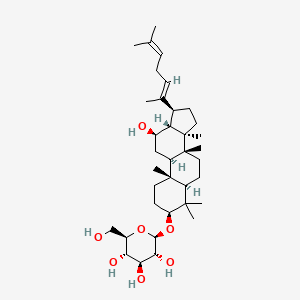
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)
